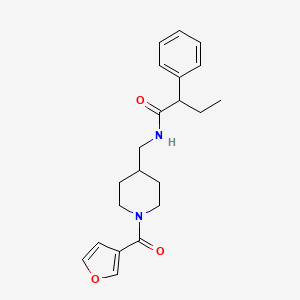

(3-羟基-2,5-二氧代-1-苯基吡咯烷-3-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid” is an organic compound . It is used for scientific research experiments .

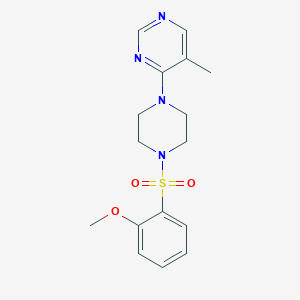

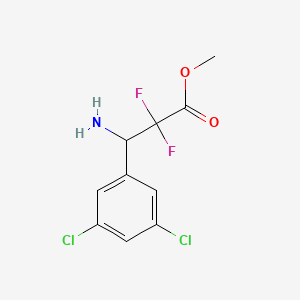

Molecular Structure Analysis

This compound belongs to the class of organic compounds known as pyrrolocarbazoles . These are compounds containing a pyrrolocarbazole moiety, which is a tetracyclic heterocycle which consists of a pyrrole ring fused to a carbazole .科学研究应用

食品化学与美拉德反应: 乙酸的形成与 (3-羟基-2,5-二氧代-1-苯基吡咯烷-3-基)乙酸相关,是食品化学中美拉德反应的重要组成部分。该反应是了解食品加工和烹饪过程中风味形成的关键 (Davidek 等,2006)。

晶体学与分子结构: 人们对类似于 (3-羟基-2,5-二氧代-1-苯基吡咯烷-3-基)乙酸的化合物进行了研究,重点关注其晶体结构和氢键。这项研究在晶体学领域具有重要意义,并为分子相互作用提供了见解 (Prayzner 等,1996)。

化学构象研究: 对与 (3-羟基-2,5-二氧代-1-苯基吡咯烷-3-基)乙酸在结构上相关的化合物的构象研究提供了对这类分子的柔性和结构偏好的见解。这项研究对于理解分子形状以及在设计超分子复合物中的潜在应用非常有价值 (Gerhardt 等,2012)。

对映体纯化合物合成: 使用 (3-羟基-2,5-二氧代-1-苯基吡咯烷-3-基)乙酸衍生物合成对映体纯化合物的研究突出了其在药物化学中的潜力,特别是在手性分子开发中 (Seebach 和 Zimmermann,1986)。

抗菌活性: 对新的乙酸衍生物的合成和研究表明,与 (3-羟基-2,5-二氧代-1-苯基吡咯烷-3-基)乙酸相关的化合物具有潜在的抗菌活性,特别是对革兰氏阳性菌 (Trotsko 等,2018)。

血管紧张素转换酶抑制剂: 药用化学研究表明,(3-羟基-2,5-二氧代-1-苯基吡咯烷-3-基)乙酸的衍生物可以作为血管紧张素转换酶抑制剂,这在心血管医学中很重要 (Yanagisawa 等,1987)。

绿色化学与聚合物科学: 使用酚类化合物来提高分子对苯并恶嗪环形成的反应性表明,(3-羟基-2,5-二氧代-1-苯基吡咯烷-3-基)乙酸在创造可持续和可再生材料中具有潜在应用 (Trejo-Machin 等,2017)。

生物催化: 对三羟基酚酸及其使用对羟基苯乙酸酯 3-羟化酶等生物催化剂合成的研究证明了 (3-羟基-2,5-二氧代-1-苯基吡咯烷-3-基)乙酸在生物催化中的潜力,并作为抗氧化剂化合物的先驱 (Dhammaraj 等,2015)。

安全和危害

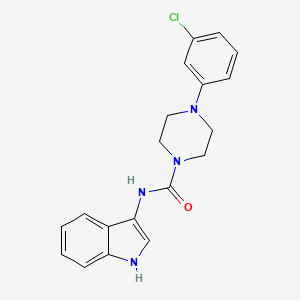

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .

Biochemical Pathways

Indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have a broad spectrum of biological activities .

属性

IUPAC Name |

2-(3-hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c14-9-6-12(18,7-10(15)16)11(17)13(9)8-4-2-1-3-5-8/h1-5,18H,6-7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUJOYSGTMYVDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)C1(CC(=O)O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501331243 |

Source

|

| Record name | 2-(3-hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid | |

CAS RN |

698984-25-7 |

Source

|

| Record name | 2-(3-hydroxy-2,5-dioxo-1-phenylpyrrolidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide](/img/structure/B2720086.png)

![3-(1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2720087.png)

![3-methyl-N-propylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B2720088.png)

![N-(2,6-difluorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2720099.png)